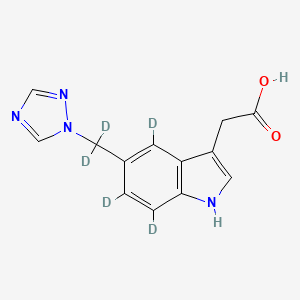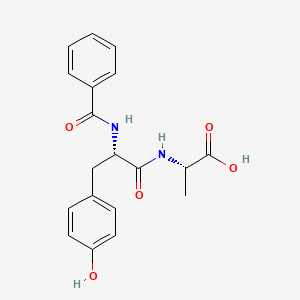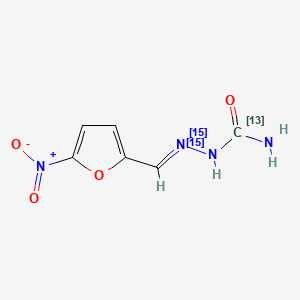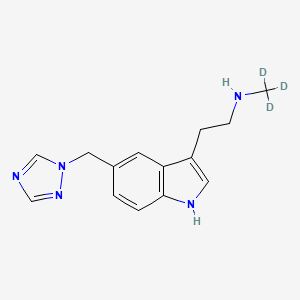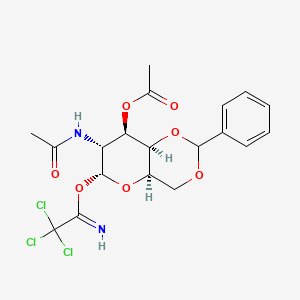
2-(Acetylamino)-2-désoxy-3-O-acétyl-4,6-O-benzylidène-α-D-galactopyranose Trichloroacétimidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Acetylamino)-2-deoxy-3-O-acetyl-4,6-O-benzylidene-α-D-galactopyranose Trichloroacetimidate is a chemical compound with a complex structure . It is often used in the field of chemistry for various purposes .
Synthesis Analysis
Trichloroacetimidates are commonly employed as alcohol alkylation reagents, particularly when existing functionality is not acid sensitive . They have been applied in many groundbreaking syntheses of biologically relevant oligosaccharides .Chemical Reactions Analysis
Trichloroacetimidates are formed via an intermolecular aglycon transfer mechanism . This insight enables the design of more effective glycosylation protocols, preventing the formation of dead-end side products .Applications De Recherche Scientifique
Recherche en protéomique
Ce composé est utilisé en recherche en protéomique pour étudier les protéines et leurs interactions. Il s'agit d'un réactif clé pour identifier et quantifier les protéines dans des échantillons biologiques complexes, aidant à comprendre les maladies et à découvrir des cibles thérapeutiques .
Recherche en glucidique
En tant qu'agent de dérivatisation, il joue un rôle crucial dans la recherche en glucidique. Il est utilisé pour la synthèse de dérivés de la N-acétyllactosamine et d'autres glycanes complexes qui sont essentiels à l'étude des interactions glucides-protéines et des structures glycaniques .
Synthèse des glycolipides
Les glycolipides sont des composants essentiels des membranes cellulaires et jouent un rôle dans la reconnaissance cellulaire et la signalisation. Ce composé est utilisé pour synthétiser des glycolipides afin d'étudier leurs fonctions et leurs rôles dans divers processus biologiques .
Synthèse des glycosyl aminoacides et des glycopeptides
Il est impliqué dans la synthèse des glycosyl aminoacides et des glycopeptides, qui sont importants pour comprendre la structure et la fonction des protéines, ainsi que pour le développement de nouveaux médicaments .
Glycosylation des nucléosides et des nucléotides
Ce composé est utilisé dans la glycosylation des nucléosides et des nucléotides, ce qui est crucial pour la création de brins d'ADN ou d'ARN modifiés utilisés dans la recherche génétique et la thérapie .
Synthèse de glycosaminoglycanes
Les glycosaminoglycanes ont diverses fonctions biologiques, notamment la régulation de la croissance cellulaire. Ce composé aide à synthétiser ces molécules complexes pour une étude plus approfondie .
Synthèse des constituants de la paroi cellulaire
Il est utilisé dans la synthèse des composants des parois cellulaires, en particulier chez les bactéries et les plantes. Ceci est essentiel pour comprendre la structure de la paroi cellulaire et développer des antibiotiques ou des herbicides .
Synthèse de l'ancre GPI
Les ancres GPI sont des molécules qui fixent les protéines aux membranes cellulaires. Ce composé est utilisé pour synthétiser des ancres GPI afin d'étudier l'ancrage des protéines membranaires et la signalisation .
Génération de cyclooligosaccharides
Les cyclooligosaccharides ont des applications dans les systèmes de délivrance de médicaments en raison de leur capacité à former des complexes d'inclusion avec diverses molécules. Ce composé est essentiel à leur génération
Mécanisme D'action
Target of Action
Trichloroacetimidates are commonly employed as alcohol alkylation reagents . Therefore, the primary targets of this compound could be alcohols in various biochemical reactions.
Mode of Action
The compound interacts with its targets (alcohols) through a process known as alkylation . This process involves the transfer of an alkyl group from the trichloroacetimidate to the alcohol, resulting in the formation of an ether or ester .
Biochemical Pathways
Given its role as an alcohol alkylation reagent, it can be inferred that it plays a role in various biochemical synthesis pathways where alkylation is required .
Pharmacokinetics
It is known that the compound is a white solid soluble in organic solvents, preferably nonpolar ones especially cyclohexane . Polar solvents promote ionization and decomposition . This suggests that the compound’s bioavailability could be influenced by the polarity of the environment.
Result of Action
The result of the compound’s action is the formation of ethers or esters through the alkylation of alcohols . This can lead to the synthesis of various other compounds, depending on the specific alcohol and the conditions of the reaction .
Action Environment
The action of the compound is influenced by environmental factors such as the polarity of the solvent. The compound is soluble in nonpolar solvents like cyclohexane, and polar solvents can promote ionization and decomposition . Therefore, the choice of solvent can significantly influence the compound’s action, efficacy, and stability.
Propriétés
IUPAC Name |
[(4aR,6R,7R,8R,8aR)-7-acetamido-2-phenyl-6-(2,2,2-trichloroethanimidoyl)oxy-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-8-yl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21Cl3N2O7/c1-9(25)24-13-15(28-10(2)26)14-12(29-17(13)31-18(23)19(20,21)22)8-27-16(30-14)11-6-4-3-5-7-11/h3-7,12-17,23H,8H2,1-2H3,(H,24,25)/t12-,13-,14+,15-,16?,17-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BITIXZADLMPSAR-ZKSLVMDMSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C2C(COC(O2)C3=CC=CC=C3)OC1OC(=N)C(Cl)(Cl)Cl)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]2[C@@H](COC(O2)C3=CC=CC=C3)O[C@@H]1OC(=N)C(Cl)(Cl)Cl)OC(=O)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21Cl3N2O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70746908 |
Source


|
| Record name | 2-Acetamido-3-O-acetyl-4,6-O-benzylidene-2-deoxy-1-O-(2,2,2-trichloroethanimidoyl)-alpha-D-galactopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70746908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
495.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
171973-69-6 |
Source


|
| Record name | 2-Acetamido-3-O-acetyl-4,6-O-benzylidene-2-deoxy-1-O-(2,2,2-trichloroethanimidoyl)-alpha-D-galactopyranose | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70746908 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Amino-3-methyl-3H-imidazo[4,5-f]quinoxaline-d3](/img/structure/B565156.png)




